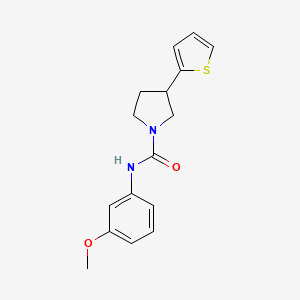

![molecular formula C23H18FN3O5 B2657109 6-fluoro-3-[1-(2-oxo-2H-chromene-3-carbonyl)piperidin-4-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 2034261-63-5](/img/structure/B2657109.png)

6-fluoro-3-[1-(2-oxo-2H-chromene-3-carbonyl)piperidin-4-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

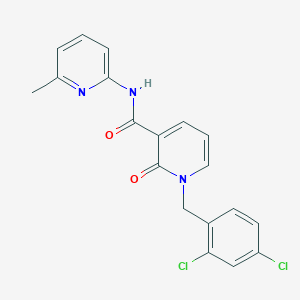

The compound is a complex organic molecule that contains several functional groups, including a chromene, a piperidine, and a quinazoline . These groups are common in many biologically active compounds, so it’s possible that this compound could have interesting biological properties.

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The chromene and quinazoline groups are aromatic, which means they are planar and conjugated. The piperidine group is a six-membered ring with one nitrogen atom, which makes it a heterocycle .Scientific Research Applications

Photochemistry and Photostability

Research on compounds similar to the specified chemical has revealed insights into their photochemical behavior and photostability. For instance, studies on the photochemistry of quinolone antibiotics, which share structural similarities, have shown that these compounds undergo photodegradation processes that could be relevant for understanding the behavior of the specified compound under light exposure. The process involves substitution reactions and reductive defluorination, which are influenced by the presence of different reagents and environmental conditions (Mella, Fasani, & Albini, 2001).

Luminescent Properties and Electron Transfer

Studies on naphthalimide derivatives, which are structurally related to the specified compound, have demonstrated significant insights into their luminescent properties and the mechanisms of photo-induced electron transfer. These insights are crucial for potential applications in designing fluorescent probes or materials for sensing and imaging technologies (Gan, Chen, Chang, & Tian, 2003).

Transporter-Mediated Excretion Studies

Research on compounds structurally related to the specified molecule has provided valuable information regarding the role of transporter-mediated renal and hepatic excretion. Such studies are crucial for understanding the metabolism and excretion pathways of pharmaceuticals, which can inform drug development and toxicity studies (Umehara et al., 2009).

Fluorometric Sensing Applications

Derivatives of the specified compound have been explored for their potential in fluorometric sensing, particularly for the detection of ions in aqueous media. This research avenue is significant for environmental monitoring and analytical chemistry, where sensitive and selective detection methods are required (Yadav et al., 2021).

Estrogen Receptor Binding Affinity

The synthesis of chromene and quinoline conjugates, which share a structural motif with the compound , has been explored for their estrogen receptor binding affinity. This line of research is crucial for the development of novel therapeutics in hormone-related diseases and conditions (Parveen et al., 2017).

Future Directions

properties

IUPAC Name |

6-fluoro-3-[1-(2-oxochromene-3-carbonyl)piperidin-4-yl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24FN3O5/c24-14-5-6-18-16(12-14)21(29)27(23(31)25-18)15-7-9-26(10-8-15)20(28)17-11-13-3-1-2-4-19(13)32-22(17)30/h1-4,11,14-16,18H,5-10,12H2,(H,25,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVDZGIZMMPKREU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CC1F)C(=O)N(C(=O)N2)C3CCN(CC3)C(=O)C4=CC5=CC=CC=C5OC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24FN3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-phenoxybutanoic acid](/img/structure/B2657026.png)

![2,4-dichloro-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2657027.png)

![[1-(Prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 2-{[(oxan-2-yl)methyl]sulfanyl}acetate](/img/structure/B2657028.png)

![(E)-4-(Dimethylamino)-N-(8-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]azepin-4-yl)but-2-enamide](/img/structure/B2657032.png)

![3-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2657033.png)

![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2657034.png)